NADPH Oxidase (NOX) Inhibitory Activity: Distinct Pharmacological Profile vs. 4-Anilinoquinazoline Kinase Inhibitors
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate is documented as an inhibitor of NADPH oxidase (NOX), the enzyme complex responsible for regulated reactive oxygen species (ROS) production. This NOX inhibitory activity distinguishes the compound from the structurally related 4-anilinoquinazoline subclass, which includes the clinically approved EGFR kinase inhibitors gefitinib and erlotinib. Gefitinib has a reported IC50 of 0.033 µM against EGFR tyrosine kinase in cell-free assays [1], whereas its activity against NOX enzymes has not been documented, indicating the target profile divergence between these quinazoline subclasses. [1] The specific NOX isoform selectivity and potency (Ki or IC50) for ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate have not been publicly reported in peer-reviewed literature at the time of this guide; the NOX inhibition annotation derives from the Toronto Research Chemicals product characterization, which references Impellizzeri et al. (Biochem. Pharmac., 81, 636, 2011) and Genovese et al. (Brain Res., 1372).
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | NADPH oxidase (NOX) inhibitor (no publicly available quantitative Ki/IC50 at time of this guide) |
| Comparator Or Baseline | Gefitinib (4-anilinoquinazoline EGFR inhibitor): EGFR IC50 = 0.033 µM; no NOX inhibition reported [1] |
| Quantified Difference | Target class difference: NOX (oxidoreductase) vs. EGFR (tyrosine kinase); no cross-target quantitative data available |
| Conditions | Target annotation based on vendor product characterization; gefitinib IC50 from cell-free EGFR kinase assay |
Why This Matters
For research programs focused on NOX-mediated oxidative stress and inflammation, selecting a compound with documented NOX inhibitory activity is essential; EGFR-targeted quinazolines cannot serve as functional substitutes.
- [1] Wakeling, A.E., Guy, S.P., Woodburn, J.R., et al. (2002). ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy. Cancer Research, 62(20), 5749-5754. Reports gefitinib EGFR tyrosine kinase IC50 = 0.033 µM. View Source
